Cas no 1249275-55-5 ((2-Fluoro-5-methylphenyl)(thiomorpholino)methanone)

(2-Fluoro-5-methylphenyl)(thiomorpholino)methanone 化学的及び物理的性質
名前と識別子
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- (2-Fluoro-5-methylphenyl)(thiomorpholino)methanone
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- インチ: 1S/C12H14FNOS/c1-9-2-3-11(13)10(8-9)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3
- InChIKey: ATNGCWZMMRNSTD-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC(C)=CC=C1F)(N1CCSCC1)=O
(2-Fluoro-5-methylphenyl)(thiomorpholino)methanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB607977-5g |
(2-Fluoro-5-methylphenyl)(thiomorpholino)methanone; . |
1249275-55-5 | 5g |
€276.00 | 2024-07-19 | ||
abcr | AB607977-25g |
(2-Fluoro-5-methylphenyl)(thiomorpholino)methanone; . |
1249275-55-5 | 25g |
€796.40 | 2024-07-19 | ||
abcr | AB607977-10g |
(2-Fluoro-5-methylphenyl)(thiomorpholino)methanone; . |
1249275-55-5 | 10g |
€431.10 | 2024-07-19 | ||
abcr | AB607977-100g |
(2-Fluoro-5-methylphenyl)(thiomorpholino)methanone; . |
1249275-55-5 | 100g |
€2398.50 | 2024-07-19 |
(2-Fluoro-5-methylphenyl)(thiomorpholino)methanone 関連文献
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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7. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
(2-Fluoro-5-methylphenyl)(thiomorpholino)methanoneに関する追加情報
Comprehensive Analysis of (2-Fluoro-5-methylphenyl)(thiomorpholino)methanone (CAS No. 1249275-55-5)
The compound (2-Fluoro-5-methylphenyl)(thiomorpholino)methanone (CAS No. 1249275-55-5) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. With its unique structural features, including a thiomorpholine ring and a fluorinated aromatic moiety, this compound exhibits potential applications in drug discovery and material science. Researchers are increasingly exploring its properties due to its relevance in medicinal chemistry and catalyst design.
One of the key reasons for the growing interest in 1249275-55-5 is its role in the development of small-molecule inhibitors. The 2-fluoro-5-methylphenyl group enhances binding affinity to target proteins, while the thiomorpholino moiety contributes to improved solubility and metabolic stability. These characteristics make it a valuable scaffold for designing compounds with enhanced bioavailability, a topic frequently searched by professionals in pharmacokinetics and drug formulation.
In recent years, the demand for fluorinated compounds like (2-Fluoro-5-methylphenyl)(thiomorpholino)methanone has surged, driven by their applications in precision medicine and sustainable agriculture. Fluorination is a hot topic in synthetic chemistry, as it often improves a molecule's lipophilicity and membrane permeability. This aligns with current trends in AI-driven drug discovery, where researchers leverage computational tools to predict the bioactivity of fluorinated derivatives.
Another area of exploration for CAS No. 1249275-55-5 is its potential use in photoactive materials. The thiomorpholine ring’s electron-donating properties, combined with the aromatic system’s rigidity, make it a candidate for organic electronics. This is particularly relevant given the rising interest in green chemistry and renewable energy solutions, topics frequently queried in academic and industrial search engines.
From a synthetic perspective, the preparation of (2-Fluoro-5-methylphenyl)(thiomorpholino)methanone involves multi-step organic transformations, including amide coupling and fluorination reactions. These processes are often optimized using flow chemistry techniques, a trending methodology that reduces waste and improves yield—a concern highlighted in environmental sustainability discussions.
Quality control and analytical characterization of 1249275-55-5 are critical for ensuring its applicability in high-value industries. Techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to verify purity and structural integrity. These methods are frequently searched by quality assurance professionals and analytical chemists, reflecting the compound’s importance in industrial standardization.
In conclusion, (2-Fluoro-5-methylphenyl)(thiomorpholino)methanone (CAS No. 1249275-55-5) represents a versatile building block in modern chemistry. Its applications span drug development, material science, and sustainable technologies, making it a compound of enduring relevance. As research continues to uncover its full potential, this molecule is poised to remain a focal point in scientific innovation.
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